

Spectroscopic data for 1-Boc-4-(2-aminophenyl)piperazine

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Compound of Interest

Compound Name:	1-Boc-4-(2-Aminophenyl)piperazine
Cat. No.:	B062888

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An In-depth Technical Guide to the Spectroscopic Characterization of **1-Boc-4-(2-aminophenyl)piperazine**

This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of **1-Boc-4-(2-aminophenyl)piperazine** (CAS No. 170017-74-0). As a key intermediate in pharmaceutical development, particularly in the synthesis of agents targeting neurological disorders, rigorous characterization of this compound is paramount.^[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.

The molecular structure, with its distinct aromatic, piperazine, and Boc-protecting group moieties, lends itself to a multi-faceted analytical approach. We will explore Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to create a complete and validated analytical profile of the molecule.

Molecular Structure and Overview

1-Boc-4-(2-aminophenyl)piperazine is a bifunctional molecule featuring a piperazine ring substituted with an ortho-aminophenyl group at one nitrogen and a tert-butoxycarbonyl (Boc) protecting group at the other.

- Molecular Formula: C₁₅H₂₃N₃O₂[\[2\]](#)
- Molecular Weight: 277.36 g/mol [\[2\]](#)
- CAS Number: 170017-74-0[\[3\]](#)

The strategic placement of the Boc group allows for selective reactions at the aniline nitrogen, making it a valuable building block in medicinal chemistry.[\[1\]](#)

Caption: Chemical Structure of **1-Boc-4-(2-aminophenyl)piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-Boc-4-(2-aminophenyl)piperazine**, both ¹H and ¹³C NMR are required for unambiguous structural confirmation.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative quantities (through integration). For this molecule, we expect distinct signals for the Boc, piperazine, and aminophenyl protons.

Experimental Protocol: ¹H NMR

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for observing exchangeable protons like those on the amino group.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.

- Relaxation Delay (d1): 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl_3 : δ 7.26 ppm; DMSO-d_6 : δ 2.50 ppm). Integrate all signals.

Expected Data & Interpretation:

The ^1H NMR spectrum is predicted to show signals corresponding to all 23 protons. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Integration	Rationale
Boc (-C(CH ₃) ₃)	~1.48	Singlet (s)	9H	Protons on the tert-butyl group are equivalent and shielded, appearing as a sharp singlet.
Piperazine (-CH ₂ -N-Ar)	~3.10 - 3.20	Triplet (t) or Multiplet (m)	4H	Protons on carbons adjacent to the electron-donating aminophenyl group.
Piperazine (-CH ₂ -N-Boc)	~3.60 - 3.70	Triplet (t) or Multiplet (m)	4H	Protons on carbons adjacent to the electron-withdrawing Boc group are deshielded.
Aniline (-NH ₂)	~3.90 - 4.50	Broad Singlet (br s)	2H	Exchangeable protons; signal may be broad and its position can vary with concentration and solvent.

Aromatic (Ar-H)	~6.70 - 7.10	Multiplets (m)	4H	Protons on the benzene ring, exhibiting complex coupling patterns due to their relative positions.
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¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon skeleton. With proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum and allowing for a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.
- **Instrumentation:** Acquire the spectrum on the same NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard proton-decoupled pulse program (e.g., zgpg30).
 - **Number of Scans:** 512-2048 scans are typically needed.
 - **Relaxation Delay (d1):** 2 seconds.
 - **Spectral Width:** 0-200 ppm.
- **Data Processing:** Process similarly to ¹H NMR. Calibrate the spectrum to the solvent signal (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Expected Data & Interpretation:

The structure contains 11 unique carbon environments (4 aromatic CH, 2 aromatic quaternary, 2 piperazine CH₂, 1 Boc C=O, 1 Boc quaternary C, and 1 Boc CH₃).

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
Boc (-C(CH ₃) ₃)	~28.5	Shielded aliphatic carbons of the tert-butyl group.
Piperazine (-CH ₂ -N-Boc)	~45-50	Aliphatic carbons adjacent to the Boc-substituted nitrogen.
Piperazine (-CH ₂ -N-Ar)	~50-55	Aliphatic carbons adjacent to the aromatic ring.
Boc (-C(CH ₃) ₃)	~80.0	The quaternary carbon of the Boc group, significantly deshielded by the adjacent oxygen.
Aromatic (Ar-CH)	~115-125	Aromatic carbons with attached protons.
Aromatic (Ar-C-N)	~135-145	Quaternary aromatic carbons directly bonded to nitrogen atoms.
Boc (C=O)	~154.8	The carbonyl carbon of the carbamate, highly deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). This provides a molecular "fingerprint."

Experimental Protocol: FT-IR (ATR)

- Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

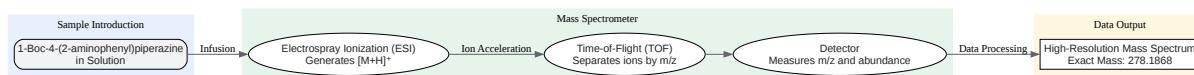
Expected Data & Interpretation:

The IR spectrum will confirm the presence of the key functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H Stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
3050 - 3010	C-H Stretch (sp ²)	Aromatic C-H
2975 - 2850	C-H Stretch (sp ³)	Aliphatic C-H (Piperazine & Boc)
1695 - 1680	C=O Stretch	Carbamate (-O-C=O)
1620 - 1580	N-H Bend	Primary Amine (-NH ₂)
1600, 1500, 1450	C=C Stretch	Aromatic Ring
1250 - 1150	C-N Stretch	Amine & Carbamate
1170 - 1140	C-O Stretch	Carbamate

High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This technique serves as a final, definitive confirmation of the molecular identity, acting as a self-validating check on the proposed structure.



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Caption: Workflow for HRMS Analysis using ESI-TOF.

Experimental Protocol: HRMS (ESI-TOF)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 $\mu\text{g/mL}$. A small amount of formic acid may be added to promote protonation ($[\text{M}+\text{H}]^+$).
- Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
- Acquisition Parameters:
 - Ionization Mode: Positive ion mode.
 - Mass Range: m/z 100-500.
 - Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy.
- Data Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass.

Expected Data & Interpretation:

The primary goal is to match the experimentally measured mass to the theoretical mass.

- Molecular Formula: $\text{C}_{15}\text{H}_{23}\text{N}_3\text{O}_2$
- Theoretical Monoisotopic Mass: 277.1790 Da
- Expected Ion ($[\text{M}+\text{H}]^+$): The most abundant ion should be the protonated molecule.
 - Formula: $\text{C}_{15}\text{H}_{24}\text{N}_3\text{O}_2^+$
 - Calculated Exact Mass: 278.1868 Da
- Acceptance Criterion: The measured mass should be within 5 ppm of the calculated mass. For example, a measured mass of 278.1875 would be acceptable.
- Other Potential Ions: A sodium adduct ($[\text{M}+\text{Na}]^+$) at m/z 300.1688 may also be observed.

Conclusion

The collective application of ^1H NMR, ^{13}C NMR, FT-IR, and HRMS provides a robust and definitive characterization of **1-Boc-4-(2-aminophenyl)piperazine**. NMR spectroscopy elucidates the precise arrangement of the C-H framework, FT-IR confirms the presence of all key functional groups, and HRMS verifies the elemental composition with high precision. This orthogonal analytical approach ensures the identity, structure, and purity of the compound, which is a non-negotiable requirement for its use in subsequent research and drug development workflows.

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